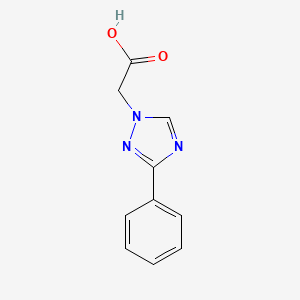

2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(3-phenyl-1,2,4-triazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-9(15)6-13-7-11-10(12-13)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHAAPOMKCDXFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes that are atom economical and environmentally benign. These methods often utilize metal-free conditions to construct the triazole ring efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the triazole ring.

Substitution: The phenyl group or the acetic acid moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution can introduce various functional groups onto the phenyl ring or the acetic acid moiety .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics. Its mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions like arthritis or other inflammatory diseases .

Agricultural Applications

Fungicide Development

Due to its triazole structure, this compound is being explored as a base for developing novel fungicides. Its efficacy against various fungal pathogens could provide a new approach to managing crop diseases and enhancing agricultural productivity.

Plant Growth Regulation

Preliminary studies suggest that this compound may act as a plant growth regulator. It could influence physiological processes in plants, such as root development and flowering time, which can be advantageous for agricultural practices aiming to optimize yield and quality.

Material Science

Polymer Synthesis

In material science, this compound can be utilized in the synthesis of polymers with specific properties. Its ability to form stable complexes with metals makes it useful in creating advanced materials with applications in electronics and optics.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. Results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Agricultural Trials

Field trials conducted by agricultural researchers tested the effectiveness of formulations containing this compound against fungal infections in crops. The results indicated a marked reduction in disease incidence compared to untreated controls, suggesting its viability as a fungicide.

Mechanism of Action

The mechanism of action of 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid, highlighting differences in substituents, synthesis methods, and applications:

Key Comparison Points

Physicochemical Properties

- Lipophilicity : The phenyl group increases hydrophobicity (logP ~1.2) compared to methyl (logP ~0.3), influencing bioavailability and drug delivery .

- Metal coordination: The unsubstituted triazole-acetic acid forms stable Cu(II) complexes via nitrogen and oxygen donors . Substituents like bromine may enhance electronegativity, altering coordination behavior.

Research Findings and Data

Crystallographic and Spectroscopic Data

- Cu(II) complex of unsubstituted triazole-acetic acid: Crystal structure (monoclinic, space group P21/n) reveals a 2D network stabilized by carboxylate oxygen and triazole nitrogen donors .

Biological Activity

2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid (CAS: 1368811-52-2) is a triazole-based compound that has garnered attention due to its diverse biological activities. This compound features a phenyl group attached to a triazole ring, which is known for its ability to interact with various biological targets. The molecular formula is , and it has a molecular weight of 203.2 g/mol .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. In particular, this compound has been evaluated for its activity against Staphylococcus aureus, a common pathogenic bacterium. The minimum inhibitory concentration (MIC) values for synthesized triazole compounds in similar studies have ranged from 5.5 to 438 μM, indicating significant antibacterial potential .

Comparative Antibacterial Activity

| Compound | MIC (μM) | MBC (μM) |

|---|---|---|

| Ciprofloxacin | 4.7 | 9.6 |

| This compound | TBD | TBD |

| Other Triazoles | 10.1 - 438.0 | 20.2 - 438.0 |

The data suggest that modifications to the triazole structure can enhance antibacterial efficacy, with specific substitutions leading to improved interaction with bacterial targets .

Anticancer Activity

Triazole compounds are also known for their anticancer properties. Research indicates that various triazole derivatives exhibit antiproliferative effects against different cancer cell lines. For instance, studies have shown that certain triazole hybrids demonstrate promising activity against human cancer cells, suggesting that this compound may have similar potential .

The biological activity of triazoles is often attributed to their ability to interfere with key enzymatic processes in pathogens and cancer cells. The presence of the triazole ring facilitates interactions with nucleotides and enzymes, potentially leading to inhibition of critical biological pathways such as DNA synthesis and repair mechanisms .

Study on Antibacterial Efficacy

In a comparative study involving several synthesized triazole derivatives, researchers found that compounds closely related to this compound exhibited significant antibacterial activity against Staphylococcus aureus. The study noted that the introduction of specific substituents on the phenyl ring could enhance the antimicrobial properties of these compounds .

Anticancer Evaluation

Another study focused on the anticancer properties of various triazole derivatives indicated that modifications in the structure could lead to increased cytotoxicity against breast and lung cancer cell lines. The findings suggested that compounds with a similar structural framework as this compound could be further explored for their potential therapeutic applications in oncology .

Q & A

Q. What synthetic routes are most effective for synthesizing 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid in academic settings?

The preferred method involves a continuous-flow synthesis approach, which avoids unstable intermediate handling and chromatographic purification. This two-step, metal-free process uses condensation under flow conditions, achieving higher yields (up to 98%) compared to traditional batch methods. Key advantages include atom economy, reduced solvent waste, and safe handling of reactive intermediates . For phenyl-substituted analogs, modular adjustments to amide and hydrazine precursors can be applied while retaining optimized flow conditions .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation relies on H/C NMR (for regioselectivity analysis), LC/MS (purity >95%), and IR spectroscopy (functional group validation). Quantitative purity is assessed via GC/MS with a Zebron ZB-5 column (1.2 mL/min He flow rate). High-resolution mass spectrometry (HRMS) further validates molecular weight, while melting point determination ensures crystalline consistency .

Q. What are the primary applications of this compound in pharmaceutical research?

It serves as a versatile intermediate for:

- Metal-binding studies : Forms stable complexes with Zn, Cu, and Fe to probe metalloenzyme activity or membrane transport mechanisms .

- Phosphonate derivatives : Used in synthesizing (1-hydroxy-1-phosphono-2-[1,2,4]triazol-1-yl-ethyl)-phosphonic acid under HPO/PCl conditions, relevant to antiviral or antifungal drug development .

Advanced Research Questions

Q. How can reaction conditions be optimized to eliminate chromatographic purification?

Adopt flow chemistry for in-line work-up:

- Step 1 : Condense acetimidamide and hydrazine derivatives in DMSO under controlled residence time (10–15 min, 80–100°C) to minimize byproducts.

- Step 2 : Hydrolyze intermediates (e.g., ethyl esters) with NaOH in batch mode, followed by acid precipitation (e.g., TFA in acetonitrile) for direct filtration. This reduces Process Mass Intensity (PMI) by 32–46% compared to batch methods .

Q. How should researchers evaluate the sustainability of synthetic routes for this compound?

Use green chemistry metrics :

- Process Mass Intensity (PMI) : Flow processes exhibit lower PMI (2.5–3.5) than batch methods (PMI >10) due to reduced solvent use.

- Relative Process Greenness (RPG) : Flow synthesis scores "good to average" (RPG >50%) in early-stage development.

- Relative Process Improvement (RPI) : Flow achieves 32% RPI by minimizing energy-intensive steps (e.g., distillations) .

Q. What strategies mitigate risks when handling unstable intermediates during synthesis?

Q. How to resolve contradictions in efficiency data between batch and flow processes?

Discrepancies in PMI or yield often arise from unoptimized work-up steps (e.g., batch-mode hydrolysis increasing solvent waste). To reconcile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.